1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Trifluoromethylpyridine Moiety: This can be achieved through the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Synthesis of the Azetidine Intermediate: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Formation of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
3-Trifluoromethyl-1,2,4-triazoles: Known for their applications in pharmaceuticals and materials science.
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Utilized in the development of fluorinated building blocks for various applications.
Uniqueness
1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one is unique due to its combination of a trifluoromethyl group with azetidine and piperidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H20F3N3O2 |
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Molecular Weight |
343.34 g/mol |
IUPAC Name |
1-[4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20F3N3O2/c1-11(23)21-6-3-12(4-7-21)22-9-14(10-22)24-13-2-5-20-15(8-13)16(17,18)19/h2,5,8,12,14H,3-4,6-7,9-10H2,1H3 |
InChI Key |
WVUOYVPIAAHCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Origin of Product |
United States |
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